molecular formula C17H21N3O6S2 B1662221 KB-R7943 mesylate CAS No. 182004-65-5

KB-R7943 mesylate

Cat. No.: B1662221
CAS No.: 182004-65-5
M. Wt: 427.5 g/mol
InChI Key: WGIKEBHIKKWJLG-UHFFFAOYSA-N
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Description

KB-R7943 mesylate is a widely used inhibitor of the reverse sodium-calcium exchanger (NCX). It is known for its ability to block the reverse mode of the sodium-calcium exchanger, which plays a crucial role in various cellular processes. This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroprotection and cancer research .

Scientific Research Applications

KB-R7943 mesylate has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of 2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate, also known as KB-R7943, is the Na+/Ca2+ exchanger (NCX) . This compound is a potent, selective inhibitor of the reverse mode of the NCX . The NCX plays a crucial role in regulating intracellular Ca2+ concentration, which is vital for various cellular processes .

Mode of Action

KB-R7943 inhibits the reverse mode of the NCX, preventing the influx of Ca2+ ions into the cell in exchange for Na+ ions . It has been shown to directly modulate Na+/Mg2+ exchange in a Ca2±dependent manner . Additionally, KB-R7943 has been found to inhibit voltage-gated Na+ currents .

Biochemical Pathways

By inhibiting the reverse mode of the NCX, KB-R7943 affects the cellular homeostasis of Na+ and Ca2+ ions . This can impact various biochemical pathways that rely on these ions, including signal transduction, muscle contraction, and neurotransmitter release .

Pharmacokinetics

It is known to be soluble in water and dmso , suggesting that it may have good bioavailability

Result of Action

KB-R7943’s inhibition of the NCX can lead to a decrease in intracellular Ca2+ levels . This can have various effects on the cell, depending on the specific cellular context. For example, it has been reported to offer neuronal and cardio-protection against ischemic injury . It also inhibits nicotinic acetylcholine receptors and NMDA receptor channels .

Action Environment

The action of KB-R7943 can be influenced by various environmental factors. For instance, the presence of other ions in the cellular environment can affect its activity . Additionally, its stability and efficacy may be influenced by factors such as temperature and pH . .

Safety and Hazards

The compound is labeled with the GHS09 symbol, indicating it is hazardous to the aquatic environment . The precautionary statements include P273 (Avoid release to the environment), P391 (Collect spillage), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Biochemical Analysis

Biochemical Properties

2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate is known to interact with the Na+/Ca2+ exchanger, specifically inhibiting its reverse mode . This interaction plays a crucial role in maintaining the balance of Na+ and Ca2+ ions in cells, which is essential for various cellular functions .

Cellular Effects

In terms of cellular effects, 2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate has been shown to influence cell function by modulating ion balance. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the concentrations of Na+ and Ca2+ ions .

Molecular Mechanism

At the molecular level, 2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate exerts its effects by binding to the Na+/Ca2+ exchanger and inhibiting its reverse mode . This inhibition can lead to changes in gene expression and enzyme activity due to altered ion concentrations .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate is involved in the metabolic pathway of ion transport, specifically the exchange of Na+ and Ca2+ ions .

Transport and Distribution

Given its role as an inhibitor of the Na+/Ca2+ exchanger, it is likely to be distributed wherever this exchanger is present .

Subcellular Localization

The subcellular localization of 2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate is likely to be at the cell membrane, where the Na+/Ca2+ exchanger is located

Preparation Methods

The synthesis of KB-R7943 mesylate involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

KB-R7943 mesylate undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

KB-R7943 mesylate is unique in its ability to selectively inhibit the reverse mode of the sodium-calcium exchanger. Similar compounds include:

Properties

IUPAC Name

methanesulfonic acid;2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S.CH4O3S/c17-16(18)23-10-9-12-3-7-15(8-4-12)22-11-13-1-5-14(6-2-13)19(20)21;1-5(2,3)4/h1-8H,9-11H2,(H3,17,18);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIKEBHIKKWJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1CCSC(=N)N)OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431360
Record name KB-R7943
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182004-65-5
Record name 2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182004-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(4-(4-Nitrobenzyloxy)phenyl)ethyl)isothiourea methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182004655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KB-R7943
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 182004-65-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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